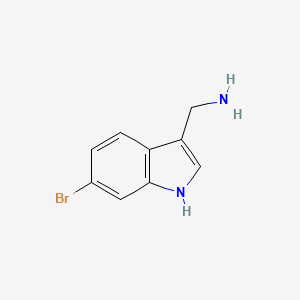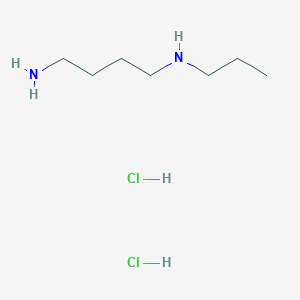
N-Propyl-1,4-butanediamine Dihydrochloride
Vue d'ensemble
Description
N-Propyl-1,4-butanediamine Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H20Cl2N2 and its molecular weight is 203.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 202.1003540 g/mol and the complexity rating of the compound is 46.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Branched Polyamines
N-Propyl-1,4-butanediamine Dihydrochloride is involved in the synthesis of novel branched polyamines, such as N,N,N’,N’-tetrakis-[3((pyridine-2-methyl)-amine) propyl]-1,4- butanediamine. These polyamines are characterized by various spectroscopic techniques including UV-Vis, IR, 1H-NMR, 13C-NMR, and Mass Spectrometry (Cervantes-Mejía et al., 2014).
Antitumor Activity in Platinum(II) Complexes
The compound plays a role in forming alkyl-1,4-butanediamine Pt(II) complexes with antitumor activities. These complexes, especially those with seven-membered ring structures, demonstrate significant antitumor effectiveness in vivo (Nowatari et al., 1989).
Applications in Polyamine Oxidase Inactivation
This compound is crucial in developing inactivators of polyamine oxidase, which have therapeutic potential in cancer treatment. It assists in synthesizing compounds that inactivate enzymes like human spermine oxidase (Moriya et al., 2014).
Amoebicidal Activity
It is also used in synthesizing diamines with amoebicidal activity. These compounds exhibit significant in vitro activity against pathogens like E. histolytica, suggesting their potential in treating amoebiasis (Kachroo et al., 1986).
Host-Guest Chemistry
The compound is involved in host-guest chemistry, particularly in binding protonated amines. It forms linear supramolecular polymers, indicating its utility in developing new molecular assemblies (Jiang et al., 2015).
Supporting Conformational Changes at Metal Centers
This compound supports conformational changes at metal centers, critical in the development of new metal-organic frameworks and coordination compounds (Reglinski et al., 2002).
Safety and Hazards
“N-Propyl-1,4-butanediamine Dihydrochloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Mécanisme D'action
Target of Action
Xylemin Dihydrochloride, also known as N’-propylbutane-1,4-diamine;dihydrochloride or N-Propyl-1,4-butanediamine Dihydrochloride, primarily targets the process of xylem differentiation in plants . The xylem is a type of tissue in vascular plants that transports water and some nutrients from the roots to the leaves. Xylemin Dihydrochloride promotes xylem differentiation by inhibiting the biosynthesis of thermospermine , a polyamine that suppresses xylem differentiation .
Mode of Action
Xylemin Dihydrochloride interacts with its targets by inhibiting the biosynthesis of thermospermine . Thermospermine is a polyamine that suppresses xylem differentiation . By inhibiting the production of thermospermine, Xylemin Dihydrochloride allows for the promotion of xylem differentiation .
Biochemical Pathways
The biochemical pathway affected by Xylemin Dihydrochloride is the thermospermine biosynthesis pathway . Thermospermine is synthesized from spermidine, a polyamine, through the addition of an aminopropyl group . This process is catalyzed by thermospermine synthase, also known as ACAULIS5 (ACL5) . By inhibiting this pathway, Xylemin Dihydrochloride promotes xylem differentiation .
Pharmacokinetics
It is known that xylemin dihydrochloride is applied to plants in a media, where it is absorbed and distributed to promote xylem differentiation .
Result of Action
The primary result of Xylemin Dihydrochloride’s action is the promotion of xylem differentiation . This leads to changes in the plant’s vascular system, enhancing the transport of water and nutrients from the roots to the leaves. It has also been observed that Xylemin Dihydrochloride can significantly promote lateral root formation .
Action Environment
The action of Xylemin Dihydrochloride can be influenced by various environmental factors. For instance, the media in which it is applied can affect its absorption and distribution . Additionally, the overall health and growth conditions of the plant, such as light, temperature, and nutrient availability, can also impact the efficacy and stability of Xylemin Dihydrochloride’s action .
Propriétés
IUPAC Name |
N'-propylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-2-6-9-7-4-3-5-8;;/h9H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVQOGXWBMFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89690-11-9 | |
| Record name | Xylemin Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


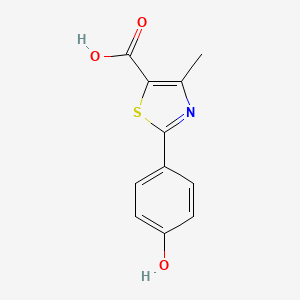
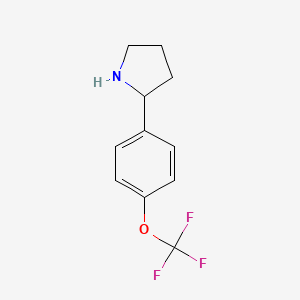

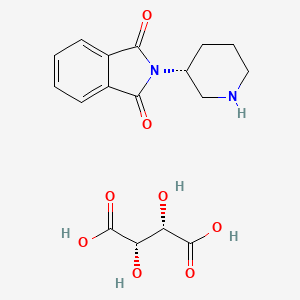

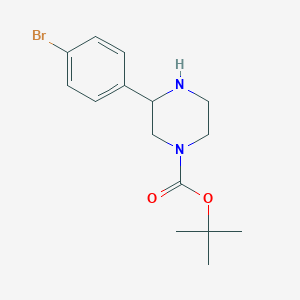

![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)
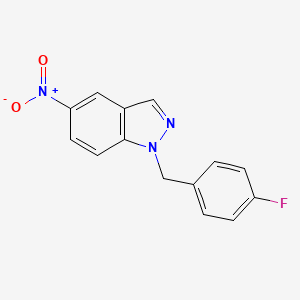
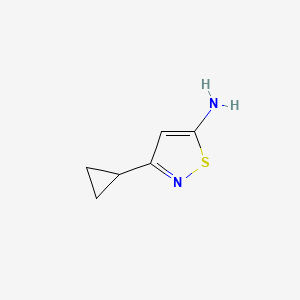
![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)
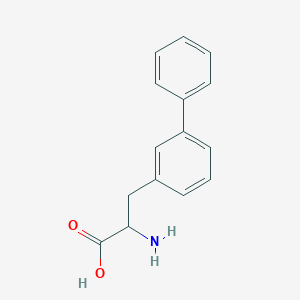
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)
